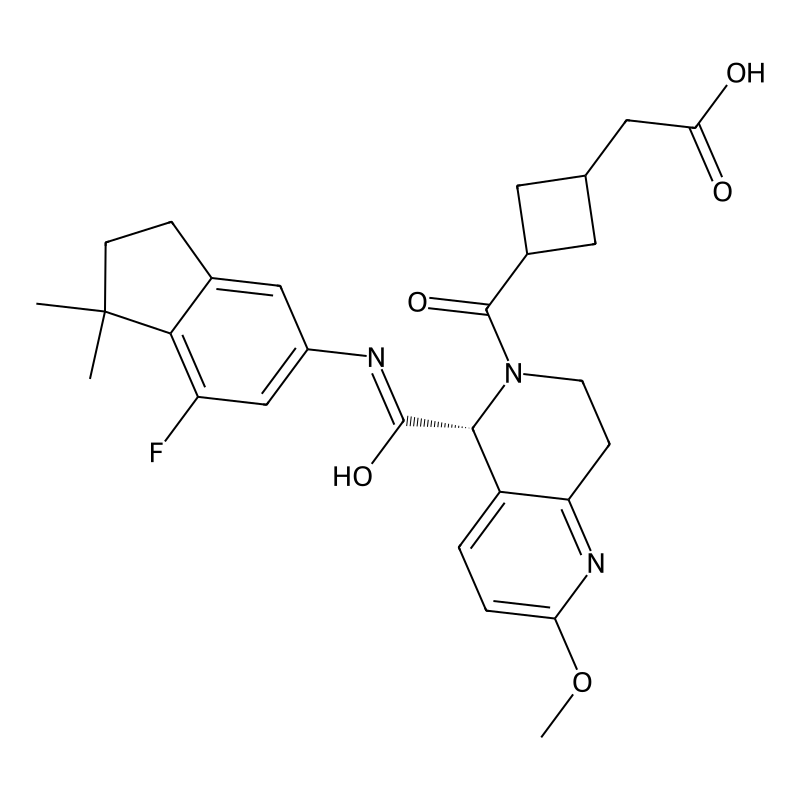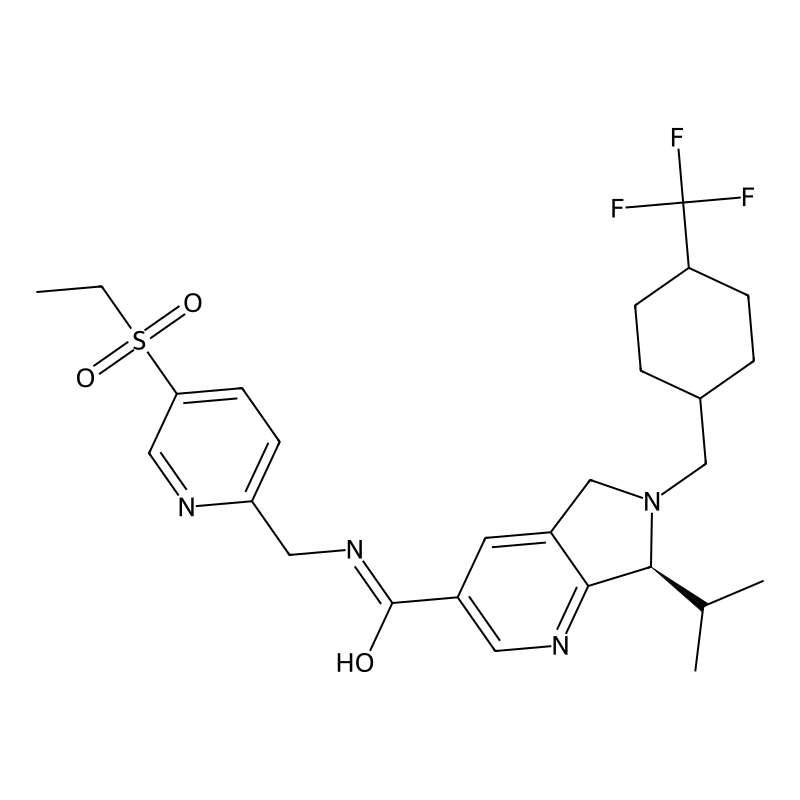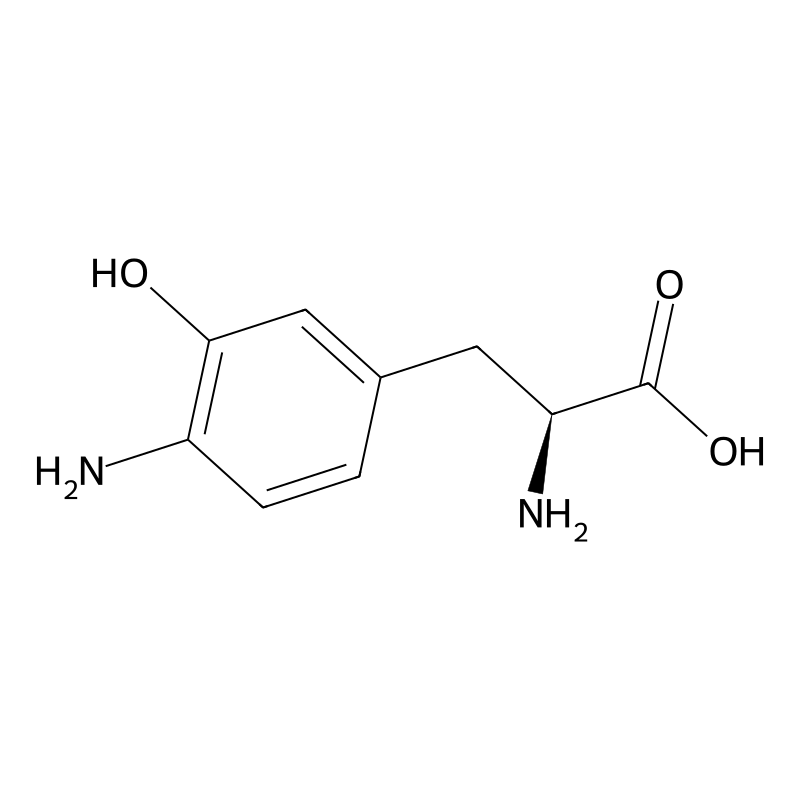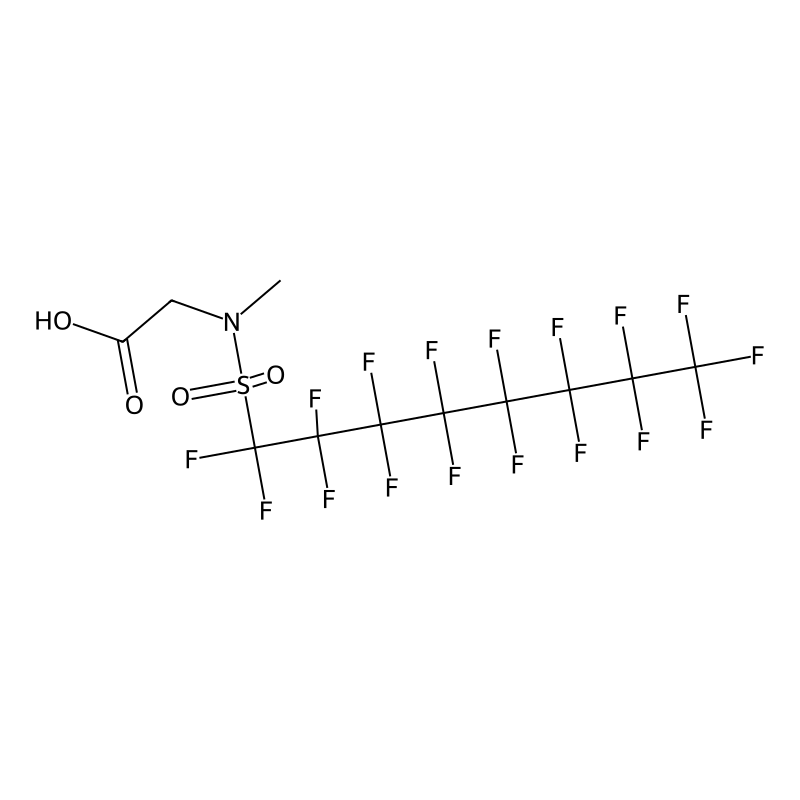(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid
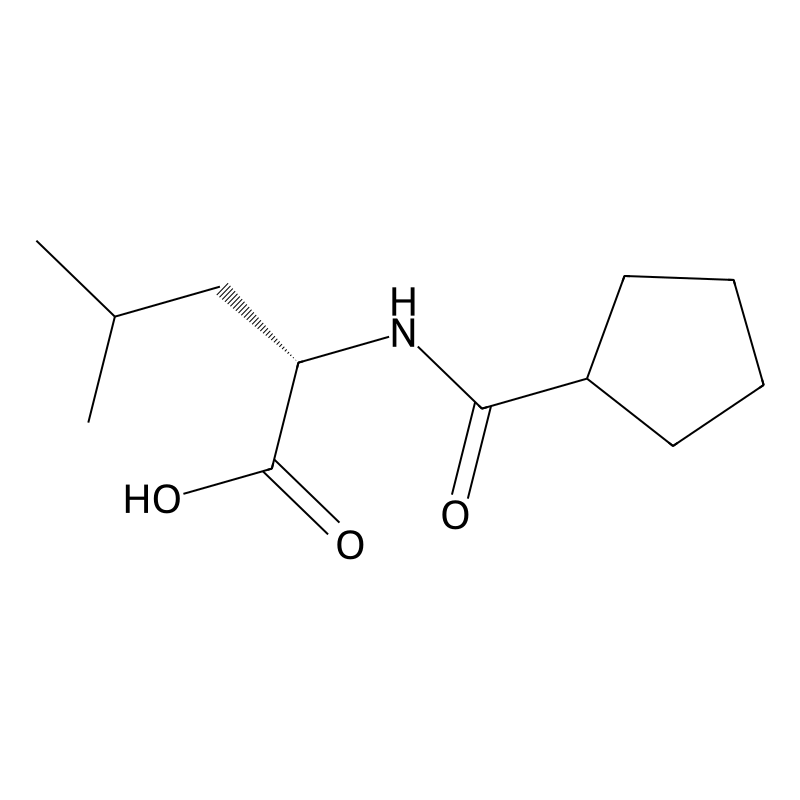
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Cyclodextrins
Application
Method
Results
Coordination Compounds
Application
Transition metals play significant roles in biological systems.
Method
Results
Chitosan
(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid is a chiral compound characterized by its unique structure, which includes a cyclopentyl group and a formamido functional group. The presence of these groups contributes to its potential biological activities and makes it a subject of interest in medicinal chemistry. The compound's stereochemistry is indicated by the (2S) designation, which specifies the spatial arrangement of atoms around the chiral center.
The chemical behavior of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid can be analyzed through various types of reactions:
- Amide Formation: The compound can undergo reactions typical of amides, such as hydrolysis, where it reacts with water to produce the corresponding carboxylic acid and amine.
- Decarboxylation: Under specific conditions, it may lose carbon dioxide, particularly if heated or subjected to catalytic processes.
- Enzymatic Reactions: In biological systems, it may participate in enzyme-mediated transformations that are crucial for metabolic pathways
The biological activity of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid has been explored in various contexts:
- Pharmacological Effects: Preliminary studies suggest that this compound may exhibit analgesic properties, making it relevant in pain management research .
- Interaction with Receptors: Its structural features allow it to interact with specific biological receptors, potentially influencing signaling pathways related to pain and inflammation .
- Toxicity Assessments: Evaluations of its toxicity are essential to determine safe dosage levels for therapeutic applications .
Several synthetic routes have been proposed for the preparation of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid:
- Starting Materials: The synthesis typically begins with commercially available amino acids or their derivatives.
- Coupling Reactions: Coupling agents may be employed to facilitate the formation of the amide bond between the cyclopentyl formamide and the amino acid backbone.
- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be utilized to isolate the (2S) enantiomer .
The potential applications of (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid span several fields:
- Pharmaceutical Development: Its analgesic properties make it a candidate for developing new pain relief medications.
- Research Tool: As a model compound, it can be used in studies aimed at understanding structure-activity relationships in medicinal chemistry .
- Biochemical Studies: It may serve as a substrate or inhibitor in enzyme kinetics studies due to its functional groups .
Interaction studies are crucial for understanding how (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid interacts with biological systems:
- Binding Affinity Tests: These tests evaluate how well the compound binds to target receptors or enzymes.
- In Vivo Studies: Animal models may be used to assess pharmacokinetics and pharmacodynamics, providing insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2S)-2-(cyclohexylformamido)-4-methylpentanoic acid | Cyclohexyl group instead of cyclopentyl | Potentially different receptor interactions |
| (2S)-2-(phenylformamido)-4-methylpentanoic acid | Phenyl group addition | May exhibit distinct pharmacological effects |
| (2S)-2-(isobutylformamido)-4-methylpentanoic acid | Isobutyl side chain | Variations in lipophilicity and solubility |
The unique combination of the cyclopentyl group and specific stereochemistry sets (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid apart from these similar compounds, potentially influencing its biological activity and therapeutic applications.



